molecular formula C10H10BrFO B1386351 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene CAS No. 1156170-01-2

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene

Cat. No. B1386351
CAS RN: 1156170-01-2
M. Wt: 245.09 g/mol
InChI Key: DMBRHDBGDYLULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene” involves the bromination of 1-(cyclopropylmethoxy)-3-(difluoromethyl)benzene using N-bromosuccinimide (NBS) as the brominating agent. The reaction involves several steps, including dissolving the starting material in acetone, adding NBS, and stirring at room temperature for several hours.


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene” can be analyzed using various methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . These methods can provide information about the molecule’s vibrational frequencies, IR intensities, and Raman activities .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene” can be analyzed using various methods. For example, the E2 mechanism is a bimolecular elimination mechanism that can be used to analyze the elimination reaction of 2-bromo-2-methylpropane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene” include a molecular weight of 277.10 g/mol. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined using various experimental and computational methods .

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-1-cyclopropylethanone”, indicates that it is toxic if swallowed and causes serious eye damage . It is recommended to wear protective clothing and eye protection when handling this compound .

properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBRHDBGDYLULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene

CAS RN

1156170-01-2
Record name 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-fluorophenol (0.50 g, 2.6 mmol) in tetrahydrofuran (13 mL) were added cyclopropanemethanol (0.209 mL, 2.62 mmol), triphenylphosphine (0.687 g, 2.62 mmol), and DIAD (0.509 mL, 2.62 mmol). The reaction mixture was stirred for 16 hours at ambient temperature. The solvent was removed under reduced pressure. The residue was triturated with hexanes. The mixture was filtered, and the filtrate containing the product was concentrated by under reduced pressure. The residue was purified by flash chromatography (silica gel, hexanes) to provide the title compound (400 mg, 62% yield).
Quantity
0.5 g
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reactant
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0.209 mL
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reactant
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0.687 g
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reactant
Reaction Step One
Name
Quantity
0.509 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Starting from commercially available 2-bromo-4-fluoro-phenol and commercially available bromo-methyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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Synthesis routes and methods III

Procedure details

Starting from commercially available 2-bromo-4-fluoro-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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